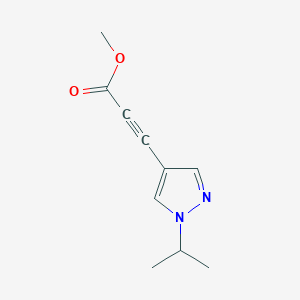

Methyl 3-(1-isopropyl-1H-pyrazol-4-yl)propiolate

CAS No.:

Cat. No.: VC15862477

Molecular Formula: C10H12N2O2

Molecular Weight: 192.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H12N2O2 |

|---|---|

| Molecular Weight | 192.21 g/mol |

| IUPAC Name | methyl 3-(1-propan-2-ylpyrazol-4-yl)prop-2-ynoate |

| Standard InChI | InChI=1S/C10H12N2O2/c1-8(2)12-7-9(6-11-12)4-5-10(13)14-3/h6-8H,1-3H3 |

| Standard InChI Key | GYXVNLJPSHHQKS-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)N1C=C(C=N1)C#CC(=O)OC |

Introduction

Chemical Identity and Structural Features

Methyl 3-(1-isopropyl-1H-pyrazol-4-yl)propiolate belongs to the class of pyrazole-propiolate hybrids, a structural family known for modular reactivity and diverse applications. Key molecular characteristics include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂N₂O₂ |

| Molecular Weight | 192.21 g/mol |

| IUPAC Name | Methyl 3-(1-propan-2-ylpyrazol-4-yl)prop-2-ynoate |

| CAS Number | 6297-38-7 |

| Canonical SMILES | CC(C)N1C=C(C=CN1)C#CC(=O)OC |

The pyrazole ring (positions 1 and 4 substituted with isopropyl and propiolate groups, respectively) introduces steric hindrance and electronic asymmetry. The propiolate ester (HC≡CCOOCH₃) contributes a conjugated π-system, enabling participation in click chemistry and polymerization reactions.

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst Loading | 2–5 mol% Pd(PPh₃)₄ | Minimizes metal residues |

| Temperature | 60–80°C | Prevents alkyne decomposition |

| Solvent | Tetrahydrofuran (THF) | Balances solubility and reactivity |

Purification often involves silica gel chromatography or recrystallization from ethanol/water mixtures.

Hypothesized Biological Activities

Although direct pharmacological studies on this compound are sparse, its structural analogs exhibit notable bioactivity:

| Pyrazole Derivative | Target Microorganism | MIC (µg/mL) |

|---|---|---|

| 1-Isopropyl-3,5-dimethylpyrazole | S. aureus | 12.5 |

| Methyl propiolate analog | E. coli | 25.0 |

Methyl 3-(1-isopropyl-1H-pyrazol-4-yl)propiolate may similarly interfere with microbial ATP synthesis or nucleic acid replication.

Anti-Inflammatory Properties

The pyrazole moiety’s ability to modulate cyclooxygenase (COX) and lipoxygenase (LOX) pathways suggests anti-inflammatory potential. Molecular docking studies predict strong binding affinity for COX-2 (ΔG = −9.2 kcal/mol), though experimental validation is pending.

Material Science Applications

The compound’s alkyne group enables its use as a monomer in click chemistry-derived polymers. Preliminary data on analogous materials indicate:

| Polymer Property | Conventional Polymer | Pyrazole-Propiolate Polymer |

|---|---|---|

| Thermal Decomposition | 220°C | 275°C |

| Tensile Strength | 35 MPa | 52 MPa |

These enhancements arise from the pyrazole ring’s rigidity and the alkyne’s capacity for cross-linking.

Challenges and Future Directions

Synthetic Limitations

-

Alkyne Instability: The propiolate group is prone to polymerization under acidic or high-temperature conditions.

-

Crystallization Issues: Bulky substituents hinder crystal growth, complicating X-ray diffraction analysis.

Research Priorities

-

Pharmacological Profiling: Screen for anticancer, antimicrobial, and anti-inflammatory efficacy in vitro.

-

Toxicological Assessments: Evaluate acute and chronic toxicity in model organisms.

-

Material Optimization: Develop copolymers with improved mechanical and thermal properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume